molecular formula C36H58O9 B8085440 Momordicine II CAS No. 91590-75-9

Momordicine II

Cat. No.: B8085440
CAS No.: 91590-75-9
M. Wt: 634.8 g/mol
InChI Key: WCYLDCDQWJYEPO-RMDIKJGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Momordicine II involves the extraction of bitter melon saponins, followed by purification processes . The extraction methods include hot water extraction, acid extraction, alkali extraction, ultrasonic extraction, enzyme extraction, and three-phase partitioning extraction . Each method affects the yield and purity of the compound differently.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from bitter melon using enzyme-assisted extraction methods. This method is preferred due to its high efficiency, convenient operation, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Momordicine II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities . These derivatives are often used in further pharmacological studies to explore their potential therapeutic applications.

Comparison with Similar Compounds

Biological Activity

Momordicine II is a triterpenoid compound derived from the bitter melon plant, Momordica charantia. It is part of a larger family of compounds known for their various biological activities, including antidiabetic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various health conditions, and relevant case studies.

Antidiabetic Effects

This compound has been shown to have significant antidiabetic properties. Research indicates that it stimulates insulin secretion, which can help manage blood glucose levels in diabetic patients. A study involving Caenorhabditis elegans demonstrated that this compound could regulate insulin resistance and potentially play a role in anti-obesity treatments by reducing lipid accumulation in these model organisms .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, this compound exhibits milder effects compared to its isomer Momordicine I. A comparative study revealed that while Momordicine I was lethal to certain cell lines at concentrations above 10 µM, this compound maintained over 70% cell survival at concentrations ranging from 0.1 to 100 µM . This suggests that glycosylation reduces the cytotoxicity of this compound, making it a safer option for therapeutic applications.

Compound GI50 (µM) Cell Survival (%) at 20 µM
Momordicine I<10<30
This compound>100>70
Momordicine IV>100>80

Anti-Inflammatory Properties

This compound has also been noted for its anti-inflammatory effects. It has been shown to reduce the expression of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) . This property is crucial for managing conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to several mechanisms:

  • Insulin Secretion Stimulation : Enhances insulin release from pancreatic cells.
  • Reduction of Inflammatory Markers : Lowers levels of pro-inflammatory cytokines and other markers associated with inflammation.
  • Modulation of Lipid Metabolism : Influences lipid metabolism pathways, contributing to weight management and diabetes control.

1. Antidiabetic Activity in Animal Models

A study highlighted the effect of oral administration of Momordica charantia extracts containing this compound on diabetic rats. The results showed a significant reduction in blood glucose levels, supporting its traditional use as an antidiabetic remedy .

2. Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of various momordicines on normal cell lines. This compound was found to be less toxic than its counterparts, indicating its potential as a therapeutic agent with a favorable safety profile .

3. Anti-Inflammatory Mechanism Exploration

Research involving RAW 264.7 macrophage cells demonstrated that treatment with this compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) and other inflammatory markers when exposed to LPS . This suggests that it may be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-19(2)14-21(44-32-30(43)29(42)28(41)26(17-37)45-32)15-20(3)22-10-11-35(7)31-25(39)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21?,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLDCDQWJYEPO-RMDIKJGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317784
Record name Momordicin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91590-75-9
Record name Momordicin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91590-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Momordicin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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